molecular formula C33H29N5O4S B12131698 (2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12131698
M. Wt: 591.7 g/mol
InChI Key: LAHLEXNIYSXPAZ-CEUNXORHSA-N
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Description

The compound “(2Z)-6-(4-methoxybenzyl)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzyl halides, pyrazole derivatives, and thiazolo[3,2-b][1,2,4]triazine precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the methoxybenzyl group.

    Condensation reactions: to form the pyrazole ring.

    Cyclization reactions: to construct the thiazolo[3,2-b][1,2,4]triazine core.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to enhance solubility and reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: on enzymes, inhibiting their activity.

    Modulating receptor activity: , affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazine derivatives: Known for their diverse biological activities.

    Pyrazole derivatives: Widely studied for their pharmacological properties.

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C33H29N5O4S

Molecular Weight

591.7 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C33H29N5O4S/c1-4-16-42-28-15-12-23(17-21(28)2)30-24(20-37(36-30)25-8-6-5-7-9-25)19-29-32(40)38-33(43-29)34-31(39)27(35-38)18-22-10-13-26(41-3)14-11-22/h5-15,17,19-20H,4,16,18H2,1-3H3/b29-19-

InChI Key

LAHLEXNIYSXPAZ-CEUNXORHSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Origin of Product

United States

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